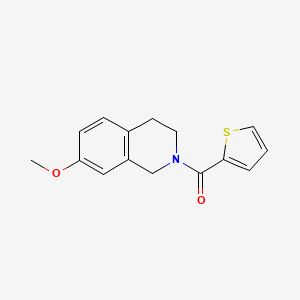
(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone, also known as MTM, is a synthetic compound that has been widely studied for its potential use in scientific research. MTM is a member of the isoquinoline family of compounds, which are known to have a range of biological activities, including anti-inflammatory and anti-cancer properties. In
作用機序
(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone is known to act as a dopamine receptor antagonist, which means that it blocks the activity of dopamine receptors in the brain. This mechanism of action is thought to underlie its ability to modulate dopamine-mediated behaviors and to reduce the symptoms of Parkinson's disease. (7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in a range of cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone has been shown to have a range of biochemical and physiological effects in animal and cell-based studies. These effects include the modulation of dopamine-mediated behaviors, the inhibition of protein kinase C activity, and the induction of apoptosis (programmed cell death) in cancer cells. (7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone has also been shown to have anti-inflammatory effects, which may be mediated through its inhibition of the NF-κB signaling pathway.
実験室実験の利点と制限
One advantage of (7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone as a research tool is its specificity for dopamine receptors, which allows researchers to selectively modulate dopamine-mediated behaviors without affecting other neurotransmitter systems. (7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone also has a relatively low toxicity profile, making it a safe and effective tool for use in animal and cell-based studies. However, one limitation of (7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on (7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone. One potential avenue of investigation is the development of more potent and selective dopamine receptor antagonists based on the structure of (7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone. Another potential area of research is the use of (7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone as a tool for studying the role of protein kinase C in cellular processes. Finally, (7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone may have potential therapeutic applications in the treatment of Parkinson's disease and cancer, which could be explored through further preclinical and clinical studies.
合成法
(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-thiophenecarboxylic acid with 2-amino-4-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to yield (7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone. The purity of the final product can be improved through recrystallization or chromatography.
科学的研究の応用
(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone has been studied for its potential use in a range of scientific research applications, including as a tool for studying the role of dopamine receptors in the brain, as an inhibitor of protein kinase C, and as a potential treatment for Parkinson's disease. (7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-18-13-5-4-11-6-7-16(10-12(11)9-13)15(17)14-3-2-8-19-14/h2-5,8-9H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOOARKWYWZNTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCN(C2)C(=O)C3=CC=CS3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]-N-(4-propan-2-ylphenyl)pyrrolidine-2-carboxamide](/img/structure/B7544750.png)
![3-amino-N-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7544760.png)
![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B7544780.png)

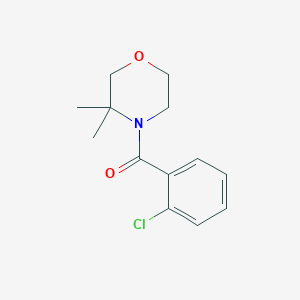

![N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide](/img/structure/B7544798.png)
![3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B7544807.png)
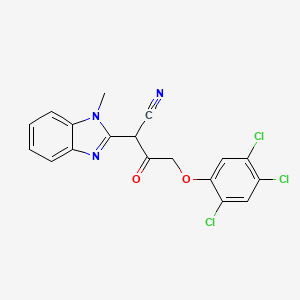
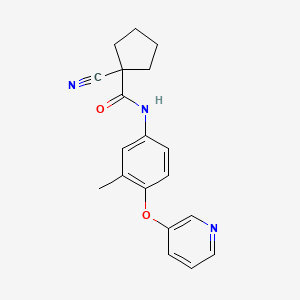
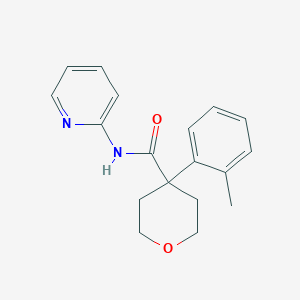
![2-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]benzonitrile](/img/structure/B7544839.png)
![3-[(2-Methyl-1,3-thiazol-5-yl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazol-2-one](/img/structure/B7544846.png)
![(5E)-3-(furan-2-ylmethyl)-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7544850.png)